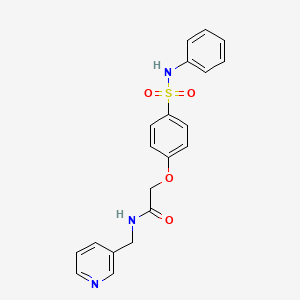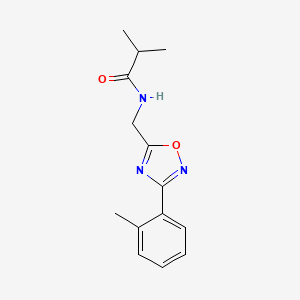
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide, also known as L-NAME, is a widely used compound in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. L-NAME has been used in various studies to investigate the role of NO in different physiological and pathological processes.
Mécanisme D'action
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide inhibits the activity of NOS by binding to its heme group, which is essential for the catalytic activity of the enzyme. This results in a decrease in the production of NO, which is a potent vasodilator and also plays a critical role in various physiological processes.
Biochemical and Physiological Effects:
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have a wide range of biochemical and physiological effects. It causes vasoconstriction, increases blood pressure, and reduces blood flow to various organs. N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide also affects the nervous system by altering neurotransmitter release and synaptic plasticity. In addition, N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to modulate the immune system by altering cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a potent and selective inhibitor of NOS, making it a valuable tool for investigating the role of NO in various physiological and pathological processes. However, it is important to note that N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has some limitations in laboratory experiments. It can have off-target effects on other enzymes and receptors, and its effects can be influenced by various factors such as age, sex, and disease state.
Orientations Futures
There are several areas of future research related to N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One area of interest is the role of NO in cancer, where N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have anticancer effects. Another area of interest is the use of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide as a potential therapeutic agent for various diseases such as hypertension, stroke, and neurodegenerative diseases. Additionally, there is a need for further research to investigate the potential off-target effects of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide and to develop more selective inhibitors of NOS.
In conclusion, N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a valuable tool in scientific research for investigating the role of NO in various physiological and pathological processes. Its potent and selective inhibition of NOS makes it a valuable tool for studying the cardiovascular system, the nervous system, and the immune system. However, it is important to note its limitations and potential off-target effects in laboratory experiments. Future research should focus on further investigating the potential therapeutic applications of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide and developing more selective inhibitors of NOS.
Méthodes De Synthèse
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized through a multi-step process involving the reaction of o-toluidine with ethyl chloroformate to form the corresponding carbamate, which is then reacted with 3-nitropropionic acid to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been extensively used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the cardiovascular system, the nervous system, and the immune system. N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been used in studies related to inflammation, oxidative stress, and cancer.
Propriétés
IUPAC Name |
2-methyl-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)14(18)15-8-12-16-13(17-19-12)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXYDZSDCXZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
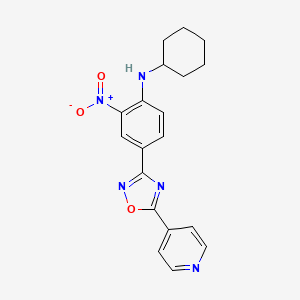
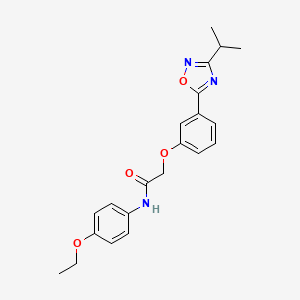
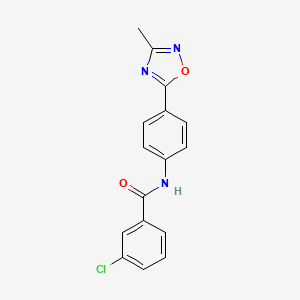

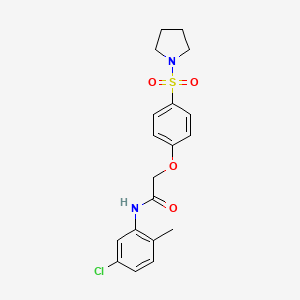
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)
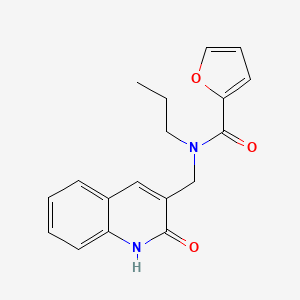

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
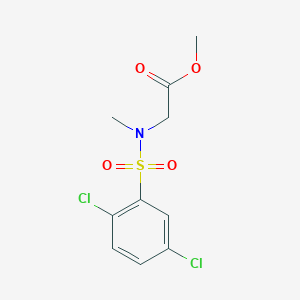

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
